Cas no 1095661-33-8 (Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate)

Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate
- tert-butyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
- Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate
-
- インチ: 1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
- InChIKey: GNGWBBFLUXWTNQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1(CC1)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 312
- トポロジー分子極性表面積: 38.3
- XLogP3: 3.4
Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1959315-5g |
tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate |
1095661-33-8 | 98% | 5g |
¥24312.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1959315-10g |
tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate |
1095661-33-8 | 98% | 10g |
¥26196.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1959315-1g |
tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate |
1095661-33-8 | 98% | 1g |
¥9273.00 | 2024-08-09 |
Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamateに関する追加情報
Introduction to Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate (CAS No. 1095661-33-8)
Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate, a compound with the chemical identifier CAS No. 1095661-33-8, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry due to their structural versatility and biological activity.
The molecular structure of Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopropyl ring substituted with a 4-chlorophenyl group. This unique arrangement of functional groups makes it an intriguing candidate for further investigation in various biochemical pathways and therapeutic applications.
In recent years, there has been a growing interest in carbamate derivatives as potential pharmacological agents. The presence of the cyclopropyl ring in this compound suggests that it may exhibit unique interactions with biological targets, which could be exploited for the development of novel drugs. Specifically, the 4-chlorophenyl group introduces a region of electronic and steric influence that can modulate the compound's reactivity and binding affinity.
One of the most promising areas of research involving Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate is its potential role in modulating enzyme activity. Carbamates are known to act as inhibitors or activators of various enzymes, and this compound may offer a new lead for developing drugs targeting enzymes involved in metabolic disorders or inflammatory diseases. For instance, studies have shown that carbamate derivatives can interact with serine proteases, which are key players in many biological processes.
Furthermore, the structural features of this compound make it a suitable candidate for further derivatization, allowing researchers to fine-tune its properties for specific applications. The tert-butyl group, for example, can be used to enhance solubility or stability, while the chlorophenyl ring can be modified to improve bioavailability or selectivity. Such modifications are crucial in the drug discovery process, where optimizing a molecule's properties is essential for achieving desired therapeutic effects.
Recent advancements in computational chemistry have also facilitated the study of Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level, providing valuable insights into its potential mechanisms of action. These computational studies have already identified several promising leads for further experimental validation.
In addition to its potential as an enzyme modulator, this compound may also exhibit other biological activities. For example, preliminary studies suggest that it could have anti-inflammatory properties by interacting with signaling pathways involved in inflammation. This is particularly relevant given the increasing prevalence of chronic inflammatory diseases and the need for novel therapeutic strategies.
The synthesis of Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate presents both challenges and opportunities for synthetic chemists. The cyclopropyl ring, while stable under many conditions, can be sensitive to certain reagents or reaction conditions. However, recent developments in synthetic methodologies have made it possible to construct such rings with high precision and yield. This has opened up new possibilities for creating complex carbamate derivatives like this one.
As research continues to uncover new applications for carbamates, compounds like Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate are likely to play an increasingly important role in drug development. Their unique structural features and versatile biological activities make them valuable tools for exploring new therapeutic avenues. Whether used as lead compounds or building blocks for more complex molecules, this class of compounds holds great promise for addressing unmet medical needs.
In conclusion, Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate represents an exciting area of research with significant potential in pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a compelling candidate for further investigation. As our understanding of its properties and mechanisms continues to grow, so too will its applications in drug discovery and development.
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